molecular formula C13H21Cl2N3O B1383295 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1803602-14-3

1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride

Cat. No.: B1383295
CAS No.: 1803602-14-3
M. Wt: 306.23 g/mol
InChI Key: HSKDYJCTBHRXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of 1-(4-(4-(aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride follows the International Union of Pure and Applied Chemistry standards for organic compound naming. The official IUPAC name for this compound is designated as 1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone; dihydrochloride. This nomenclature systematically describes the molecular structure by identifying the core piperazine ring system, the aminomethylphenyl substituent, the ethanone functional group, and the dihydrochloride salt formation.

The Chemical Abstracts Service has assigned the unique registry number 1803602-14-3 to this specific dihydrochloride salt form. This CAS registry number serves as the definitive identifier for the compound in chemical databases and regulatory documentation worldwide. The assignment of this specific CAS number distinguishes the dihydrochloride salt from its free base counterpart, which carries the separate CAS number 1019625-52-5. This distinction is crucial for accurate chemical identification, as the salt form exhibits different physical and chemical properties compared to the neutral base compound.

The systematic naming convention reflects the hierarchical structure of the molecule, beginning with the central ethanone group (1-position), followed by the piperazine ring system (4-position attachment), and concluding with the aminomethylphenyl substituent (4-position on the phenyl ring). The semicolon notation in the IUPAC name specifically indicates the salt formation with two hydrochloride molecules, emphasizing the ionic nature of the final compound.

Additional registry identifiers include the MDL number MFCD28023662, which provides cross-referencing capabilities across various chemical databases. The Pubchem Compound Identifier (CID) 86775429 facilitates access to computational and biological activity data within the National Institutes of Health chemical database systems.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of 1-(4-(4-(aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride is established as C₁₃H₂₁Cl₂N₃O, representing a molecular weight of 306.23 atomic mass units. This formula accounts for the organic base structure C₁₃H₁₉N₃O with the addition of two hydrochloride units, resulting in the incorporation of two chlorine atoms and two additional hydrogen atoms in the final salt form.

The structural composition can be systematically analyzed through its constituent components: thirteen carbon atoms forming the aromatic phenyl ring, piperazine heterocycle, aminomethyl group, and ethanone functionality; twenty-one hydrogen atoms distributed across the aliphatic and aromatic regions; two chlorine atoms from the hydrochloride salt formation; three nitrogen atoms including the piperazine nitrogens and the primary amine group; and one oxygen atom in the carbonyl functionality.

The Standard International Chemical Identifier (InChI) provides a detailed structural representation: InChI=1S/C13H19N3O.2ClH/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13;;/h2-5H,6-10,14H2,1H3;2*1H. This notation systematically describes the connectivity pattern, stereochemistry, and protonation state of the molecule. The corresponding InChI Key HSKDYJCTBHRXRO-UHFFFAOYSA-N serves as a shortened hash representation for database searching and molecular identification.

The SMILES (Simplified Molecular Input Line Entry System) notation CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl provides a linear textual representation of the molecular structure. This notation clearly delineates the ethanone group (CC(=O)), the piperazine ring (N1CCN(CC1)), the para-substituted phenyl ring (C2=CC=C(C=C2)), the aminomethyl substituent (CN), and the two discrete chloride counterions.

Structural Parameter Value Description
Molecular Formula C₁₃H₂₁Cl₂N₃O Complete elemental composition
Molecular Weight 306.23 g/mol Calculated molecular mass
InChI Key HSKDYJCTBHRXRO-UHFFFAOYSA-N Unique structural identifier
CAS Registry Number 1803602-14-3 Official chemical identifier
MDL Number MFCD28023662 Database cross-reference

The compound exhibits specific structural characteristics that distinguish it from potential isomeric variants. The para-positioning of the aminomethyl group on the phenyl ring represents one of three possible regioisomers (ortho, meta, and para positions). Research has demonstrated that these positional isomers exhibit significantly different biological activities and structural conformations. The para-isomer configuration in this compound creates a linear arrangement that influences intermolecular interactions and crystal packing arrangements, distinguishing it from the meta and ortho analogs which display different spatial orientations and hydrogen bonding patterns.

Properties

IUPAC Name

1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13;;/h2-5H,6-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDYJCTBHRXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride, often referred to as Compound 1 , is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C13H19N3O·2HCl
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : 1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone
  • PubChem CID : 28273048
PropertyValue
Chemical FormulaC13H19N3O
Molecular Weight233.31
AppearanceWhite powder
Storage Temperature4 °C

Pharmacological Profile

Compound 1 has been investigated for various biological activities, primarily focusing on its role as a potential therapeutic agent in several conditions:

Structure-Activity Relationship (SAR)

The biological activity of Compound 1 is influenced by its structural components:

  • The aminomethyl group attached to the phenyl ring is crucial for receptor interaction.
  • Variations in the piperazine moiety have shown to affect the compound's affinity for various biological targets, including GPCRs and ion channels .

In Silico Studies

In silico analyses have been employed to predict the pharmacokinetic properties and bioactivity of Compound 1. These studies utilize computational methods to assess its drug-like characteristics based on Lipinski's Rule of Five, suggesting favorable absorption and permeability profiles .

Experimental Studies

Research conducted on similar piperazine derivatives has highlighted their roles as enzyme inhibitors:

  • A study demonstrated that related compounds could inhibit tyrosinase activity, which is significant in treating hyperpigmentation disorders .
  • Another investigation focused on the compound's ability to modulate ion channels, indicating potential applications in neurological disorders .

Summary of Findings

Study TypeFindings
In SilicoDrug-like properties; fits Lipinski's rule
Antitumor ActivityModerate inhibition of PC-3 cancer cells
NeuroprotectionPotential protective effects against oxidative stress

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride exhibit antidepressant properties. They are believed to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders. The piperazine moiety is crucial for enhancing the binding affinity to serotonin receptors, suggesting that this compound may have similar effects.

2. Antipsychotic Properties
The compound's structure suggests potential applications in treating psychotic disorders. Piperazine derivatives have been studied for their antipsychotic effects, primarily through dopamine receptor antagonism. This could make 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride a candidate for further research in neuropharmacology.

3. Neurological Research
Due to its ability to interact with various neurotransmitter systems, this compound has potential applications in neurological research, particularly in understanding the mechanisms of diseases like schizophrenia and bipolar disorder. Its effects on neurotransmitter release and receptor modulation can provide insights into new therapeutic strategies.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant-like activity in animal models. The results indicated that compounds with structural similarities to 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride showed significant reductions in depressive behaviors, supporting further exploration of this compound's potential as an antidepressant .

Case Study 2: Neuropharmacological Insights

In a study focused on neuropharmacological properties, researchers examined the effects of various piperazine derivatives on dopamine receptor activity. The findings suggested that modifications to the piperazine ring could enhance receptor binding affinity, indicating that 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride might be optimized for better therapeutic outcomes in treating psychosis .

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The target compound’s aminomethylphenyl group may enhance hydrogen bonding capacity compared to halogenated (e.g., 3-fluorophenyl in ) or methoxy-substituted (e.g., biphenyl derivatives in ) analogs.

Synthetic Efficiency :

  • Urea-linked thiazole derivatives (e.g., compounds 11a–11o in ) exhibit high yields (83–89%), suggesting robust coupling methodologies. In contrast, the target compound’s synthesis (inferred from ) likely involves multi-step routes with palladium catalysis or SnCl₂-mediated reductions, which may lower overall efficiency.

Biological Activity: Biphenyl-acetyl piperazines () demonstrate atypical antipsychotic activity with reduced catalepsy, linked to balanced dopamine-serotonin receptor modulation. The target compound’s aminomethyl group could similarly influence receptor selectivity but requires empirical validation.

Piperazine Derivatives with Heterocyclic Moieties

Key Observations:

The target compound lacks such heterocycles, which may limit its versatility in certain applications. Sulfonamide-pyridine hybrids () are associated with antimicrobial activity, suggesting that the target compound’s aminomethyl group could be modified similarly for targeted drug design.

Therapeutic Implications :

  • Kinase inhibitors () rely on heterocyclic motifs for ATP-binding site interactions. The target compound’s simpler structure may prioritize ease of synthesis over specialized receptor engagement.

Key Observations:

  • The target compound’s dihydrochloride salt likely improves aqueous solubility, similar to . However, hygroscopicity (as in ) may necessitate controlled storage conditions.
  • Toxicity data for the target compound are absent in the provided evidence, whereas related piperazines (e.g., ) show low acute toxicity, suggesting a favorable preliminary safety profile.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

  • Reacting a piperazine derivative (e.g., 4-phenylpiperazine) with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K, followed by room-temperature stirring .
  • Subsequent purification via crystallization or flash chromatography. For dihydrochloride salt formation, treat the free base with hydrogen chloride in an appropriate solvent .
  • Monitor reaction progress using TLC and confirm purity via HPLC or NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement, placing hydrogen atoms in calculated positions with riding models (C–H = 0.93–0.98 Å) .
  • Spectroscopic techniques : Employ 1^1H/13^{13}C NMR to verify piperazine and acetyl group resonances. Mass spectrometry (HRMS) confirms molecular weight .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .
  • Spill management : Absorb with inert material (e.g., sand) and avoid water to prevent HCl release .
  • Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can QSAR models predict the pharmacological activity of derivatives?

Methodological Answer:

  • Descriptor selection : Use electron affinity (EA) and brain/blood partition coefficient (QPlogBB) to correlate with anti-dopaminergic activity .
  • 3D pharmacophore modeling : Map biphenyl and aryl piperazine moieties to predict atypical antipsychotic potential .
  • Validation : Cross-validate models using leave-one-out (LOO) methods and compare with in vitro receptor binding assays (e.g., 5-HT2A_{2A}, D2_2 receptors) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Parameter optimization : Adjust SHELXL constraints (e.g., isotropic/anisotropic displacement parameters) for heavy atoms while using riding models for H-atoms .
  • Data validation : Use CCP4 tools (e.g., REFMAC5) to cross-check residual density maps and Ramachandran plots .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high-resolution twinned datasets .

Q. How to design experiments to study receptor binding affinities?

Methodological Answer:

  • Radioligand displacement assays : Use 3^3H-spiperone for D2_2 receptors or 3^3H-ketanserin for 5-HT2A_{2A} to measure IC50_{50} values .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in dopamine receptor active sites .
  • Functional assays : Measure cAMP inhibition in CHO-K1 cells expressing D2_2 receptors to assess inverse agonism .

Q. What are common pitfalls in synthesizing piperazine derivatives, and how to mitigate them?

Methodological Answer:

  • Side reactions : Minimize over-alkylation by using stoichiometric chloroacetyl chloride and low temperatures (0–5°C) .
  • Purification challenges : Remove unreacted starting materials via column chromatography (silica gel, DCM:MeOH gradient) .
  • Salt formation : Ensure complete protonation by adding excess HCl in ethanol, followed by rotary evaporation .

Key Methodological Insights

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates .
  • Characterization : Combine crystallographic (SHELX) and spectroscopic techniques for unambiguous structural confirmation .
  • Pharmacology : Integrate QSAR with in vitro assays to balance computational predictions and experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.